2-Nitro-4,5-bis(trifluoromethyl)aniline
Overview
Description
2-Nitro-4,5-bis(trifluoromethyl)aniline is a useful research compound. Its molecular formula is C8H4F6N2O2 and its molecular weight is 274.12 g/mol. The purity is usually 95%.
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Scientific Research Applications
Safe Preparation of Acetophenone Derivatives
2-Nitro-4,5-bis(trifluoromethyl)aniline, as a diazonium salt, is utilized in the synthesis of 3,5-bis(trifluoromethyl)acetophenone, demonstrating its role in safe and efficient chemical production processes (Zhao Li-qiang, 2007).
Synthesis of Novel Pesticides
This compound is pivotal in the synthetic process of novel pesticides like Bistrifluron, showcasing its application in developing potent growth-retarding agents against pests (Liu An-chan, 2015).
Cyclization Reactions in Organic Synthesis
Cyclization reactions involving 1-Nitro-2-anilino-ethylenes, including derivatives of this compound, play a significant role in organic synthesis, leading to various complex compounds (H. Schäfer, B. Bartho, K. Gewald, 1977).
Catalyst in Nitroarene Reduction
This compound has been used in research exploring the reduction of nitroarenes to anilines, which is crucial in the production of chemicals like dyes, pigments, pharmaceuticals, and agrochemicals (H. Hosoya et al., 2019).
Synthesis of Energetic Materials
It's involved in the creation of energetic materials, such as the synthesis of 1,3-bis(nitroimido)-1,2,3-triazolate anion, highlighting its role in high-performance explosives and propellants (T. Klapötke et al., 2012).
Detection in Biological Material
The detection of 4-nitro-3-(trifluoromethyl)-aniline in biological material, using techniques like TLC and GC-MS, is researched for forensic and toxicological purposes (V. K. Shormanov et al., 2016).
Mechanism of Action
Target of Action
It is known that similar compounds have been associated with the peripheral sensory trigeminal nerves, producing a neurotransmitter, a calcitonin gene-related peptide (cgrp) receptor antagonist .
Mode of Action
Similar compounds have been known to undergo diazotization and coupling with various substances . This suggests that 2-Nitro-4,5-bis(trifluoromethyl)aniline may interact with its targets through a similar mechanism, leading to changes at the molecular level.
Result of Action
Safety data sheets indicate that it may cause skin and eye irritation, and may be harmful if swallowed or inhaled . Prolonged or repeated exposure may cause damage to organs .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. Moreover, precautionary measures against static discharges should be taken, and all sources of ignition should be removed when handling the compound .
Properties
IUPAC Name |
2-nitro-4,5-bis(trifluoromethyl)aniline | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4F6N2O2/c9-7(10,11)3-1-5(15)6(16(17)18)2-4(3)8(12,13)14/h1-2H,15H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XCCONFFFCYGZJB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CC(=C1N)[N+](=O)[O-])C(F)(F)F)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4F6N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90406158 | |
Record name | 2-nitro-4,5-bis(trifluoromethyl)aniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90406158 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
274.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
35010-32-3 | |
Record name | 2-nitro-4,5-bis(trifluoromethyl)aniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90406158 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.